N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide
Overview
Description
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide is a complex organic compound with a molecular formula of C19H19ClN4O3S and a molecular weight of 418.897 Da . This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a carbonothioyl linkage to a 2-methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 2-chloro-4-nitrophenyl chloride under basic conditions to form the 2-chloro-4-nitrophenylpiperazine intermediate.
Thioamide Formation: The intermediate is then reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group.
Coupling with 2-Methylbenzoyl Chloride: Finally, the thioamide intermediate is coupled with 2-methylbenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The carbonothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and thiol.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Major Products
Reduction: 2-amino-4-nitrophenylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 2-methylbenzamide and the corresponding thiol.
Scientific Research Applications
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the 2-chloro-4-nitrophenyl group but lacks the piperazine and carbonothioyl moieties.
2-Chloro-4-nitroaniline: Similar structure but with an aniline group instead of piperazine.
N-{[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]carbothioyl}-1-naphthamide: Similar structure but with a naphthamide group instead of 2-methylbenzamide.
Uniqueness
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and potential anti-inflammatory properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c1-13-4-2-3-5-15(13)18(25)21-19(28)23-10-8-22(9-11-23)17-7-6-14(24(26)27)12-16(17)20/h2-7,12H,8-11H2,1H3,(H,21,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWADGDRFSNBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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